Home > Products > Screening Compounds P15320 > N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea
N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea - 179539-57-2

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea

Catalog Number: EVT-5819159
CAS Number: 179539-57-2
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. [] Chemokine receptor CCR5 plays a crucial role in HIV-1 entry into cells, making CCR5 antagonists potential targets for preventing HIV-1 infection. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

  • Compound Description: This compound is another novel non-peptide CCR5 antagonist, exhibiting a half-maximal inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L against the CCR5 receptor. [] This indicates its potent inhibitory activity against CCR5.

4-[125I]iodo-N-[2-(1'-piperidinyl)ethyl]benzamide

  • Compound Description: This radioiodinated benzamide exhibits high affinity for sigma receptors, demonstrating its potential as a diagnostic imaging agent for prostate cancer. []

2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide

  • Compound Description: This is another radioiodinated benzamide derivative that demonstrates high affinity for sigma receptors and promising results in imaging human prostate tumors in vivo. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent, allosteric CCR5 antagonist exhibiting unique pharmacological properties compared to other CCR5 antagonists. [] It selectively blocks CCL3 (MIP-1α) binding while ineffectively antagonizing CCL5 (RANTES) binding. []

1-[(Benzylfuran-2-yl)methyl]piperidin-4-ol and its Derivatives

  • Compound Description: These compounds, particularly those with a benzyl-substituted furan ring linked to the piperidine moiety, demonstrate high potency as histamine H3 receptor antagonists. []

1-(Heteroarylalkynyl)-4-benzylpiperidines

  • Compound Description: This series of compounds focuses on replacing the phenol moiety in previously studied NR1A/2B receptor antagonists with bicyclic heterocyclic systems. Among these, benzimidazolones and benzimidazolinones showed promising potency and selectivity for NR1A/2B receptors. []

5-Pyrrolyl-6-halogeno-2-(pyrid-2-ylmethylthio)benzimidazole Derivatives

  • Compound Description: These compounds, characterized by a pyrrolyl-substituted benzimidazole core and a pyridylmethylthio side chain, exhibit anti-ulcer activity, potentially through inhibiting gastric acid secretion. [, ]
Overview

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea is a compound that belongs to the class of organic compounds known as ureas, which contain a carbonyl group (C=O) bonded to two nitrogen atoms. This specific compound is characterized by the presence of a benzyl and a cyclohexyl group attached to the nitrogen atoms of the urea functional group. It is classified under small molecules and is primarily used in experimental pharmacology.

Source

This compound has been identified in various chemical databases, including DrugBank, where it is listed for its potential therapeutic applications. Although specific details about its discovery or initial synthesis are not widely documented, its structure suggests it may have been developed for research in medicinal chemistry.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Ureas
  • Sub Class: Piperidine derivatives
  • Direct Parent: N-benzylpiperidines
Synthesis Analysis

Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea typically involves the reaction of 1-benzyl-4-piperidinamine with cyclohexylisocyanate. This method utilizes standard techniques in organic synthesis, including:

  1. Refluxing: Heating the reaction mixture under reflux to facilitate the reaction between the amine and isocyanate.
  2. Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The reaction can be represented as follows:

1 benzyl 4 piperidinamine+cyclohexylisocyanateN 1 benzyl 4 piperidinyl N cyclohexylurea\text{1 benzyl 4 piperidinamine}+\text{cyclohexylisocyanate}\rightarrow \text{N 1 benzyl 4 piperidinyl N cyclohexylurea}

This synthesis requires careful control of temperature and reaction time to ensure complete conversion and minimize side reactions.

Molecular Structure Analysis

Structure

The molecular formula for N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea is C18H28N2OC_{18}H_{28}N_2O. The compound features:

  • A piperidine ring connected to a benzyl group.
  • A cyclohexyl group attached via a urea linkage.

Data

  • Molecular Weight: Approximately 288.43 g/mol
  • IUPAC Name: N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea
  • SMILES Notation: C1CCCCC1NC(=O)N(C2=CC=CC=C2)C3CCN(CC3)C2
Chemical Reactions Analysis

Reactions

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea can undergo various chemical reactions typical of urea derivatives, including:

  1. Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.
  2. Acid-base reactions: The amine groups can act as bases, reacting with acids to form salts.
  3. Substitution reactions: The nitrogen atoms can participate in nucleophilic substitution reactions with electrophiles.

Technical Details

The stability of the urea bond under physiological conditions makes this compound particularly interesting for medicinal applications, as it may resist hydrolysis compared to other functional groups.

Mechanism of Action

Process and Data

Research suggests that compounds with similar structures often modulate dopaminergic or serotonergic pathways, potentially influencing mood and cognition. Further studies are needed to elucidate its specific interactions and effects on biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Applications

Scientific Uses

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea has potential applications in:

  • Pharmacological Research: As a candidate for studying its effects on neurotransmitter systems.
  • Medicinal Chemistry: May serve as a lead compound for developing new therapeutic agents targeting neurological disorders.
Introduction to *N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea*

Structural Characterization and Molecular Properties

The compound’s molecular structure is defined by three key domains:

  • Aromatic domain: A benzyl group (-CH₂C₆H₅) attached to the piperidine nitrogen, enabling π-π stacking and hydrophobic interactions.
  • Heterocyclic core: A 4-aminopiperidine scaffold providing conformational rigidity and serving as a hydrogen-bond acceptor/donor platform.
  • Urea linker: The -NH-C(=O)-NH- bridge connecting piperidine and cyclohexyl groups, facilitating bidentate hydrogen bonding [1].

Key physicochemical parameters:

  • Molecular weight: 315.46 g/mol
  • SMILES representation: C1CCC(CC1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
  • InChIKey: NYVAUBXJQMOULV-UHFFFAOYSA-N [1]

Table 1: Predicted Collision Cross Section (CCS) Values for Key Adducts

Adduct Typem/zCCS (Ų)
[M+H]⁺316.23833176.5
[M+Na]⁺338.22027175.3
[M-H]⁻314.22377181.9
[M+NH₄]⁺333.26487187.6

Hydrogen-bonding capacity is a defining feature, with the urea carbonyl acting as a strong hydrogen-bond acceptor and the two N-H groups serving as donors. This allows for multipoint interactions with biological targets. The cyclohexyl group enhances membrane permeability through lipophilicity (predicted logP ≈ 3.2), while the benzylpiperidine moiety contributes to optimal polar surface area (≈50 Ų), suggesting reasonable blood-brain barrier penetrability potential [1] [6].

Historical Context in Medicinal Chemistry

The N-benzylpiperidine (N-BP) pharmacophore has been extensively exploited in CNS-targeted therapeutics since the mid-20th century. This motif gained prominence through its incorporation into:

  • First-generation antihistamines (e.g., clemastine)
  • Antipsychotics (e.g., benperidol)
  • Cognitive enhancers (e.g., donepezil) [2]

The evolutionary significance of N-(1-benzyl-4-piperidinyl)-N′-cyclohexylurea lies in its strategic hybridization of two privileged medicinal chemistry scaffolds:

  • The N-benzylpiperidine group provides cation-π interaction capability essential for binding to neurotransmitter receptors and enzymes.
  • The N,N′-disubstituted urea moiety enhances target selectivity through directional hydrogen bonding, as evidenced in kinase inhibitors and carbonic anhydrase modulators [2] [6].

Structure-activity relationship (SAR) studies of analogous compounds reveal critical molecular determinants:

  • Benzyl substitution: Electron-withdrawing groups (e.g., 4-F, 4-CF₃) enhance metabolic stability but may reduce CNS penetration.
  • Piperidine nitrogen alkylation: Quaternary ammonium formation increases hydrophilicity, limiting CNS distribution.
  • Urea N-substitution: Cyclohexyl confers superior conformational flexibility over aryl groups, optimizing steric complementarity [10].

"The N-benzylpiperidine fragment serves as a versatile three-dimensional vector in drug design, enabling precise spatial orientation of pharmacophoric elements while maintaining favorable drug-like properties" [2]. This structural versatility explains its presence in >20% of FDA-approved neurological therapeutics containing nitrogen heterocycles [6].

Role in Drug Discovery: Target Pathways and Disease Relevance

The compound’s molecular architecture suggests polypharmacological potential through engagement with multiple target classes:

Primary Target Engagement Profiles:

  • GPCR modulation: Structural analogy to pirenzepine indicates potential muscarinic M₁/M₄ receptor affinity (hypothesized Kᵢ ≈ 50-200 nM). The protonatable piperidine nitrogen facilitates ionic interactions with aspartate residues in transmembrane domains.
  • Enzyme inhibition: Urea moiety enables coordination with catalytic zinc in metalloenzymes, particularly carbonic anhydrases (CA). Analogous compounds show nanomolar CA inhibition (e.g., 8c: Kᵢ = 2.5 nM against hCA II) [10].
  • Ion channel effects: Benzylpiperidine derivatives demonstrate σ-receptor binding, modulating calcium and potassium flux in neuronal cells [2].

Computational Target Identification Approaches:

Modern drug discovery has employed advanced computational methods to elucidate this compound’s mechanism:

  • Drug Affinity Responsive Target Stability (DARTS): Identifies target engagement through protease resistance of ligand-bound proteins. This technique has validated carbonic anhydrase VII stabilization by similar ureido compounds [4].
  • Machine Learning-Based Prediction: Quantitative structure-activity relationship (QSAR) models trained on benzylpiperidine datasets predict strong affinity for dopamine D₂-like receptors (predicted pKᵢ = 7.2 ± 0.3) [4] [8].
  • Molecular Dynamics Simulations: Reveal stable binding modes with CA isoforms through urea-carbonyl coordination of the catalytic zinc ion and benzyl group occupation of hydrophobic pockets [10].

Table 2: Hypothesized Inhibition Profile Based on Structural Analogs

Target ClassSpecific TargetPredicted Kᵢ (nM)Therapeutic Implication
Carbonic anhydrasehCA II5-50Anticonvulsant/neuropathic pain
hCA VII2-20Neuroprotection
GPCRsMuscarinic M₁50-200Cognitive enhancement
Dopamine D₄100-500Antipsychotic effects
Ion channelsσ₁ Receptor20-100Neuroprotection/antidepressant

Therapeutic Relevance:

The compound’s dual targeting capability positions it as a candidate for:

  • Neurodegenerative disorders: Simultaneous modulation of cholinergic (CA inhibition) and dopaminergic pathways may address cognitive and motor symptoms in Alzheimer's and Parkinson's diseases.
  • Neuropathic pain: CA VII inhibition suppresses neuronal hyperexcitability in dorsal root ganglia.
  • Bacterial infections: Structural analogs demonstrate inhibition of bacterial β-CAs (e.g., StCA1 Kᵢ = 82.5-91.7 nM), suggesting potential as novel antimicrobials [10].

Recent advances in target deconvolution using large language models (LLMs) have accelerated hypothesis generation for this compound. Systems like Chemcrow autonomously correlate structural features with disease mechanisms, predicting untested activities against cancer-related CA isoforms (CA IX/XII) through semantic analysis of biomedical literature [8].

Future research directions should prioritize experimental validation of computational predictions, particularly:

  • X-ray crystallography of compound-target complexes
  • Phenotypic screening in neuronal hyperexcitability models
  • Structural optimization for isoform selectivity profiling [4] [10]

Properties

CAS Number

179539-57-2

Product Name

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-cyclohexylurea

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C19H29N3O/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23)

InChI Key

NYVAUBXJQMOULV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.